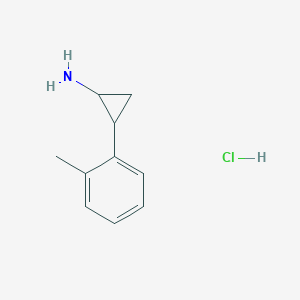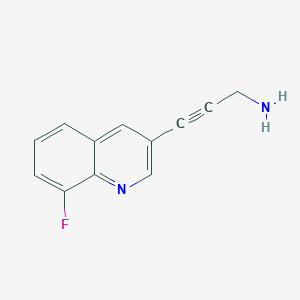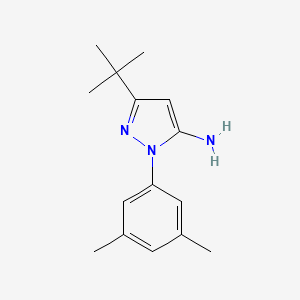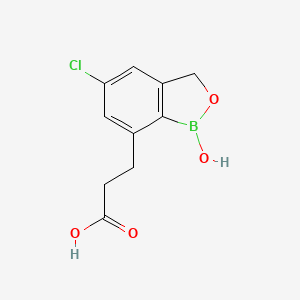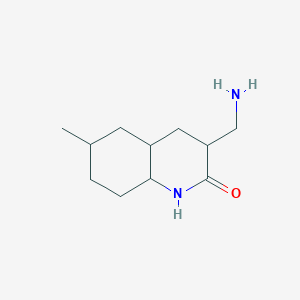
3-(Aminomethyl)-6-methyl-decahydroquinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-6-methyl-decahydroquinolin-2-one is a complex organic compound with a unique structure that includes an aminomethyl group, a methyl group, and a decahydroquinolin-2-one core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-6-methyl-decahydroquinolin-2-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process might also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
3-(Aminomethyl)-6-methyl-decahydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolinone derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
3-(Aminomethyl)-6-methyl-decahydroquinolin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be used in studies related to enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 3-(Aminomethyl)-6-methyl-decahydroquinolin-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The decahydroquinolin-2-one core provides structural stability and can participate in hydrophobic interactions, further modulating the compound’s activity.
類似化合物との比較
Similar Compounds
3-(Aminomethyl)-5-methylhexanoic acid: Known for its anticonvulsant properties.
2-Aminomethyl-6-methylpyridine: Used in various organic synthesis applications.
3-(Aminomethyl)phenylboronic acid: Utilized in boronic acid chemistry and as a reagent in organic synthesis.
Uniqueness
3-(Aminomethyl)-6-methyl-decahydroquinolin-2-one is unique due to its specific structural features, which combine the properties of an aminomethyl group and a decahydroquinolin-2-one core
特性
CAS番号 |
1311317-66-4 |
|---|---|
分子式 |
C11H20N2O |
分子量 |
196.29 g/mol |
IUPAC名 |
3-(aminomethyl)-6-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one |
InChI |
InChI=1S/C11H20N2O/c1-7-2-3-10-8(4-7)5-9(6-12)11(14)13-10/h7-10H,2-6,12H2,1H3,(H,13,14) |
InChIキー |
NQJRCGSIQBCYRW-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2C(C1)CC(C(=O)N2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(4-Chlorobenzyl)-7-(thiophen-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13151731.png)

